2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Overview
Description
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is an organic compound that features a pyridine ring with a nitrile group attached to the 3-position, a sulfanyl group, and an acetamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as cyanoacetamide derivatives, have been reported to be precursors for heterocyclic synthesis and exhibit diverse biological activities .
Mode of Action
It is known that the compound’s interaction with its targets can lead to a variety of condensation and substitution reactions .
Biochemical Pathways
Compounds with similar structures have been reported to be involved in the synthesis of various organic heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 3-cyanopyridine with a suitable thiol and an acetamide derivative. One common method involves the use of a base to deprotonate the thiol, which then reacts with 3-cyanopyridine to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-cyanopyridine: A precursor to the compound, used in the synthesis of various pharmaceuticals.
N-(4-methoxyphenyl)acetamide: Another related compound with potential therapeutic applications.
Sulfoxides and sulfones: Oxidized derivatives of the compound with different chemical properties.
Uniqueness
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a nitrile and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-13-6-4-12(5-7-13)18-14(19)10-21-15-11(9-16)3-2-8-17-15/h2-8H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENXHVGXXKCDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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